molecular formula C24H16BrN3O2 B3300414 1-(4-bromophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline CAS No. 901265-03-0

1-(4-bromophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline

Cat. No. B3300414
CAS RN: 901265-03-0
M. Wt: 458.3 g/mol
InChI Key: BJNYZEBCMHLFJU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. One common approach is the condensation of N(1)-substituted 5-aminopyrazoles with 1,3-bis-electrophilic three-carbon synthons . This reaction yields the pyrazoloquinoline core structure. Further modifications can occur via reductive desulfurization, ester hydrolysis, and Suzuki coupling with aryl boronic acids .


Molecular Structure Analysis

The molecular structure of 1-(4-bromophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline reveals its intricate arrangement of atoms, bonds, and functional groups. The pyrazoloquinoline ring system provides opportunities for structural variations at positions N(1), C(3), C(4), C(5), and C(6) .

Mechanism of Action

While specific details about its mechanism of action may vary, the compound’s structural features suggest potential interactions with biological targets. Computational studies, such as molecular docking, can shed light on its binding affinity to relevant proteins. For instance, binding to Pantothenate Synthetase from M. tuberculosis (MTBPS) may play a role in its antituberculotic activity .

Future Directions

: Rao, H. S. P., Gunasundari, R., Adigopula, L. N., & Muthukumaran, J. (2024). Design, synthesis, molecular docking, and biological activity of pyrazolo [3,4-b]pyridines as promising lead candidates against Mycobacterium tuberculosis. Medicinal Chemistry Research, 33(1), 177–200. [DOI: 10.1007/s00044-023-03173-0](https://link.springer.com/article/10.

properties

IUPAC Name

12-(4-bromophenyl)-14-phenyl-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11(15),13,16-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16BrN3O2/c25-16-6-8-17(9-7-16)28-24-18-12-21-22(30-11-10-29-21)13-20(18)26-14-19(24)23(27-28)15-4-2-1-3-5-15/h1-9,12-14H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJNYZEBCMHLFJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)N=CC4=C3N(N=C4C5=CC=CC=C5)C6=CC=C(C=C6)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-bromophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline
Reactant of Route 2
Reactant of Route 2
1-(4-bromophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline
Reactant of Route 3
Reactant of Route 3
1-(4-bromophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline
Reactant of Route 4
Reactant of Route 4
1-(4-bromophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline
Reactant of Route 5
Reactant of Route 5
1-(4-bromophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline
Reactant of Route 6
Reactant of Route 6
1-(4-bromophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline

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